molecular formula C22H26N4O3S3 B3010744 (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1101877-48-8

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone

Cat. No. B3010744
CAS RN: 1101877-48-8
M. Wt: 490.66
InChI Key: XAGPBJJXAYSXOK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound has a molecular weight of 315.4 g/mol . It has a computed XLogP3-AA value of 3.4, indicating its lipophilicity . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . The topological polar surface area is 64.7 Ų .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds related to (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone have been synthesized and investigated for their antimicrobial activities. Patel, Agravat, and Shaikh (2011) synthesized a series of new pyridine derivatives incorporating benzothiazole and piperazine groups, observing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Mhaske, Shelke, Raundal, and Jadhav (2014) reported the synthesis of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, which showed moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Anticonvulsant and Sodium Channel Blocking Properties

Malik and Khan (2014) designed and synthesized a series of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives, demonstrating significant anticonvulsant activities and sodium channel blocking properties (Malik & Khan, 2014).

Potential Anti-Tubercular Activity

Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, and Chakraborti (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new chemotype with potential anti-tubercular activity. Some compounds exhibited significant activity against the Mycobacterium tuberculosis H37Rv strain (Pancholia et al., 2016).

Influence on Histamine H3 Receptor

Swanson, Shah, Lord, Morton, Dvorak, Mazur, Apodaca, Xiao, Boggs, Feinstein, Wilson, Barbier, Bonaventure, Lovenberg, and Carruthers (2009) synthesized a series of compounds with a heterocyclic core and basic functionalities, which showed high in vitro affinity at the human histamine H3 receptor (Swanson et al., 2009).

properties

IUPAC Name

[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S3/c1-2-16-7-8-17-19(15-16)31-22(23-17)25-12-10-24(11-13-25)21(27)18-5-3-9-26(18)32(28,29)20-6-4-14-30-20/h4,6-8,14-15,18H,2-3,5,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGPBJJXAYSXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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